Structural Uniqueness: Simultaneous 3-Benzylsulfanyl + 5-(2,4-Dichlorophenyl) + 4-Amino Substitution vs. Single-Pharmacophore Analogs
The target compound is the only readily available 3,5-disubstituted-4-amino-1,2,4-triazole carrying both a 3-benzylsulfanyl and a 5-(2,4-dichlorophenyl) group. In contrast, the closest purchasable analog 3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine (CAS 98307-63-2) substitutes the 5-(2,4-dichlorophenyl) with an unsubstituted phenyl ring, and 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 93677-89-5) carries a 3-thiol (-SH) rather than a 3-benzylsulfanyl group. Neither comparator simultaneously presents both privileged fragments . The 5-(2,4-dichlorophenyl) group has been independently validated in fluconazole-analog series where compounds 10h and 11h achieved MIC values of <0.01–0.5 μg/mL against Candida species, representing a 4–256-fold potency gain over fluconazole [1].
| Evidence Dimension | Presence of dual pharmacophoric substituents (3-benzylsulfanyl + 5-(2,4-dichlorophenyl)) on a 4-amino-1,2,4-triazole core |
|---|---|
| Target Compound Data | Both substituents present; 3-benzylsulfanyl (8 heavy atoms, logP contributor) + 5-(2,4-dichlorophenyl) (aromatic, 2× Cl, electron-withdrawing) + 4-NH₂ |
| Comparator Or Baseline | Comparator A (CAS 98307-63-2): 3-benzylsulfanyl + 5-phenyl (no Cl); Comparator B (CAS 93677-89-5): 3-thiol + 5-(2,4-dichlorophenyl) (no benzylsulfanyl) |
| Quantified Difference | Target compound uniquely combines both pharmacophores; Comparator A lacks dichloro substitution (associated with 4–256× anti-Candida potency gain vs. fluconazole [1]); Comparator B lacks benzylsulfanyl (associated with antimycobacterial MIC range of 32–>1000 μmol/L [2]) |
| Conditions | Structural comparison based on published chemical vendor catalogs and primary literature SAR data |
Why This Matters
Procurement of a single compound bearing both pharmacophores enables simultaneous screening against antifungal and antimycobacterial targets, reducing library size and cost compared to purchasing and testing two separate single-pharmacophore analogs.
- [1] Hashemi SM, Badali H, Emami S, et al. Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents. Bioorg Med Chem. 2015;23(7):1597-1607. (5-(2,4-dichlorophenyl)triazole analogs 10h/11h: 4–256× more potent than fluconazole vs. Candida spp.) View Source
- [2] Klimešová V, Zahajská L, Waisser K, Kaustová J, Möllmann U. Synthesis and antimycobacterial activity of 1,2,4-triazole 3-benzylsulfanyl derivatives. Farmaco. 2004;59(4):279-288. PMID: 15081345. View Source
